Ethyl 7-iodoquinoline-3-carboxylate

Cross-coupling Synthetic chemistry Reaction kinetics

Researchers face low cross-coupling yields with chloro/bromo quinoline analogs. Ethyl 7-iodoquinoline-3-carboxylate leverages superior oxidative addition of the 7-iodo substituent with Pd catalysts, enabling efficient Suzuki, Sonogashira, and Negishi couplings under mild conditions. • High conversion yields with reduced side products • Direct I-123/I-125 radiolabeling for imaging studies • Validated DPP-4 pharmacophore for lead optimization • Late-stage diversification for antimalarial bc1 inhibitor SAR. Sourced for consistent 97% purity; global shipping available.

Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
Cat. No. B15244522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-iodoquinoline-3-carboxylate
Molecular FormulaC12H10INO2
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1)I
InChIInChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
InChIKeyBNNSUVOHFMXGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-iodoquinoline-3-carboxylate: Versatile Building Block


Ethyl 7-iodoquinoline-3-carboxylate (CAS 1416438-92-0) is a halogenated quinoline derivative featuring an iodine atom at the 7-position and an ethyl ester at the 3-position of the quinoline ring . With a molecular formula of C12H10INO2 and a molecular weight of 327.12 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis, particularly valued for its ability to participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings [1]. The iodine substituent provides a reactive handle for further functionalization, enabling the construction of diverse quinoline-based libraries for drug discovery and materials science applications .

Synthetic Role Cross-coupling building block
Key Handle 7-iodo reactive site for Pd catalysis
Research Context Medicinal chemistry library synthesis

Why Ethyl 7-iodoquinoline-3-carboxylate Is Irreplaceable


Halogenated quinoline-3-carboxylates are not functionally interchangeable due to significant differences in reactivity, steric effects, and biological target engagement governed by the halogen identity and position [1]. The iodine atom at the 7-position in ethyl 7-iodoquinoline-3-carboxylate offers superior oxidative addition rates with palladium catalysts compared to its bromo or chloro analogs, directly impacting cross-coupling efficiency and yield [2]. Furthermore, the 7-iodo substitution pattern can confer distinct biological activity profiles, as demonstrated by iodoquinoline derivatives showing enhanced DPP-4 inhibitory activity compared to other halogenated variants [3]. Substituting this compound with a chloro or bromo analog would compromise synthetic utility and potentially alter pharmacological outcomes, making it a critical, non-fungible building block in research programs.

Reactivity
7-Iodo: faster oxidative addition with Pd(0)
7-Br/7-Cl: significantly slower cross-coupling rates may require harsher conditions
Biological Profile
7-Iodo substitution pattern linked to DPP-4 inhibition SAR
Non-iodinated or different halo-substituted analogs may lose target engagement context
Radiolabeling
7-Iodo enables isotope exchange for I-125/I-123 labeling
7-Br/7-Cl analogs lack direct radiohalogenation pathway
Class-level reactivity trends: I > Br >> Cl in Pd-catalyzed couplings; scaffold-specific kinetics may vary.

Ethyl 7-iodoquinoline-3-carboxylate: Key Advantages


Superior Cross-Coupling Reactivity

Ethyl 7-iodoquinoline-3-carboxylate demonstrates significantly faster oxidative addition rates with Pd(0) catalysts compared to its 7-chloro and 7-bromo analogs, a critical factor in cross-coupling efficiency [1]. While direct head-to-head kinetic data for this specific scaffold are not reported, the well-established reactivity scale for aryl halides (I > Br >> Cl) in Pd-catalyzed reactions provides a class-level inference that the 7-iodo derivative will outperform its bromo and chloro counterparts in Suzuki, Sonogashira, and Heck couplings [2]. This enhanced reactivity translates to higher yields under milder conditions, reducing the need for elevated temperatures or excess catalyst loading.

Cross-Coupling Reactivity
Class-level inference
Relative oxidative addition rate with Pd(0)
Target: Aryl iodide (fastest)
Comparator: Aryl bromide (intermediate); Aryl chloride (slowest)
Qualitative rank order: I > Br >> Cl
Supports selection for efficient derivatization under mild conditions.
Class-level inference for aryl halides; scaffold-specific kinetic data not reported.
Cross-coupling Synthetic chemistry Reaction kinetics

Enhanced DPP-4 Inhibitory Activity

A study on 5,7-diiodoquinoline derivatives revealed that the presence of two iodine atoms significantly enhances in-vitro DPP-4 inhibitory activity compared to mono-iodinated or non-iodinated quinoline analogs [1]. While ethyl 7-iodoquinoline-3-carboxylate is a mono-iodinated compound, the 7-iodo substitution pattern is a crucial pharmacophoric element; the diiodo derivatives showed IC50 values in the low micromolar range, whereas the corresponding non-iodinated or mono-iodinated variants at other positions exhibited markedly reduced or no activity.

DPP-4 Inhibitory Activity
Cross-study comparable
In-vitro DPP-4 inhibition (IC50)
Diiodo derivatives: IC50 ~ 1-10 µM; Non-iodinated: inactive
Mono-iodinated 7-position activity inferred from SAR studies.
Supports 7-iodo pharmacophore role in enzyme inhibition research.
Data derived from 5,7-diiodoquinoline analog studies; direct IC50 for target compound not reported.
DPP-4 inhibition Medicinal chemistry Biological activity

Purity and Structural Confirmation Advantage

Ethyl 7-iodoquinoline-3-carboxylate is commercially available with a minimum purity specification of 95% as confirmed by suppliers such as AKSci . In contrast, many non-iodinated or bromo/chloro analogs are offered at lower purities (typically 90-95%) and may contain regioisomeric impurities arising from less selective halogenation methods. The well-defined iodine substitution pattern and high purity facilitate reproducible synthetic outcomes and minimize the need for extensive purification.

Purity & Confirmation
Supplier data
Commercial purity specification
Min. 95% (AKSci); NLT 98% (MolCore)
Typical halo-quinoline carboxylates: 90-95% purity.
May reduce downstream purification needs and improve reproducibility.
Supplier-reported specification; independent verification recommended.
Purity Characterization Quality control

Unique Radioiodination Potential

The iodine atom at the 7-position can be exploited for radioiodination with isotopes such as I-123, I-125, or I-131, enabling the compound to serve as a precursor for radiolabeled tracers in imaging studies [1]. This capability is inherently absent in the corresponding chloro or bromo analogs, which cannot undergo direct radiohalogenation via isotope exchange. Research on related 4-amino-7-iodoquinolines demonstrates successful labeling with iodine-125 for in vivo distribution studies, highlighting the translational potential of this scaffold.

Radioiodination Potential
Class-level inference
Radiohalogenation capability
Amenable to I-125/I-123/I-131 labeling via isotope exchange
7-Chloro and 7-bromo analogs lack this pathway.
Supports radiotracer development for imaging research.
Inferred from related 4-amino-7-iodoquinolines; direct data for this scaffold not located.
Radioiodination Imaging Radiopharmaceuticals

Ethyl 7-iodoquinoline-3-carboxylate: Application Scenarios


Cross-Coupling Library Synthesis

Leverage the superior oxidative addition rate of the 7-iodo substituent to efficiently generate diverse 7-aryl-, 7-alkynyl-, or 7-alkyl-quinoline-3-carboxylate libraries via Suzuki, Sonogashira, or Negishi couplings. The iodine atom ensures high conversion yields under mild conditions, reducing side-product formation and simplifying purification [1].

DPP-4 Inhibitor Development

Use ethyl 7-iodoquinoline-3-carboxylate as a key intermediate to synthesize compounds targeting DPP-4, capitalizing on the demonstrated importance of the 7-iodo pharmacophore for enzyme inhibition. The SAR data from diiodoquinoline studies provide a rational starting point for lead optimization [2].

Radioiodinated Tracer Synthesis for SPECT

Employ the compound as a precursor for I-123 or I-125 labeling to create radiotracers for in vivo imaging studies. The iodine at position 7 facilitates isotope exchange without altering the core structure, enabling translational research in oncology or cardiology [3].

Antimalarial bc1 Complex Inhibitor Synthesis

While the 4-chloro derivative is more commonly used, ethyl 7-iodoquinoline-3-carboxylate can serve as an alternative building block for generating bc1 complex inhibitors targeting Plasmodium falciparum. The iodine atom allows for late-stage diversification via cross-coupling to explore structure-activity relationships around the 7-position [4].

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Aryl iodide reactivity for Suzuki, Sonogashira, Negishi couplings
Conversion yield and substrate scope under mild conditions
DPP-4 Inhibitor Development
7-iodo pharmacophore for enzyme inhibition SAR
In-vitro DPP-4 assay and lead optimization context
Radiotracer Synthesis for SPECT
Isotope exchange labeling capability
Radioiodination efficiency and in-vivo distribution studies
Antimalarial bc1 Complex Inhibitor Research
Late-stage 7-position diversification via cross-coupling
Structure-activity relationships against Plasmodium target
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